1-Methylimidazole-d3

Description

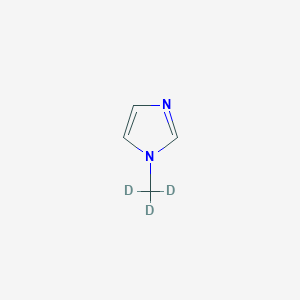

Structure

3D Structure

Properties

IUPAC Name |

1-(trideuteriomethyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2/c1-6-3-2-5-4-6/h2-4H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCTWTZJPVLRJOU-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40462168 | |

| Record name | 1-Methylimidazole-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40462168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16650-76-3 | |

| Record name | 1-(Methyl-d3)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16650-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylimidazole-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40462168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of 1-Methylimidazole-d3 in Advanced Research: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

1-Methylimidazole-d3, a deuterated isotopologue of 1-methylimidazole, serves as a critical tool in modern research, primarily in the fields of analytical chemistry and drug metabolism. Its unique properties, stemming from the replacement of three hydrogen atoms with deuterium on the methyl group, allow for precise and insightful investigations that would be otherwise challenging with its non-labeled counterpart. This technical guide provides an in-depth exploration of the applications of this compound, complete with experimental insights and data presentation.

Core Applications in Research

The utility of this compound is centered around two principal applications: its use as an internal standard for quantitative mass spectrometry and its role in elucidating metabolic pathways in drug discovery and development.

Internal Standard for Mass Spectrometry

In quantitative analysis using mass spectrometry (MS), particularly with techniques like liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is the gold standard for achieving high accuracy and precision. This compound is an ideal internal standard for the quantification of 1-methylimidazole.

Because it is chemically identical to 1-methylimidazole, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer's ion source. However, due to its increased mass (a shift of +3 Da), it is readily distinguishable from the unlabeled analyte by the mass spectrometer. This allows for the ratiometric measurement of the analyte to the internal standard, which corrects for variability during sample preparation, injection, and ionization, leading to more reliable and reproducible quantification.

Quantitative Data for 1-Methylimidazole-d6

| Property | Value |

| Isotopic Purity | 98 atom % D |

| Assay | 99% (CP) |

| Boiling Point | 198 °C (lit.) |

| Density | 1.104 g/mL at 25 °C |

| Mass Shift | M+6 |

Elucidating Metabolic Pathways

In the realm of drug development and metabolic research, understanding how a compound is metabolized is paramount. The substitution of hydrogen with deuterium can significantly alter the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE).[2][3] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes, such as cytochrome P450s, to break.

By introducing a deuterated methyl group, as in this compound, researchers can investigate the N-demethylation of molecules containing a 1-methylimidazole moiety. If N-demethylation is a significant metabolic pathway, the rate of metabolism for the deuterated compound will be slower compared to the non-deuterated version.[2][3] This allows scientists to pinpoint specific sites of metabolism and understand the metabolic fate of a drug candidate. Such studies are crucial for optimizing drug design to enhance pharmacokinetic properties, such as increasing bioavailability and reducing the formation of potentially toxic metabolites.[2][4]

Experimental Methodologies

Quantification of 1-Methylimidazole using this compound as an Internal Standard

A common experimental workflow for the quantification of 1-methylimidazole in a biological matrix (e.g., plasma, urine) would involve protein precipitation followed by LC-MS analysis.

Sample Preparation Protocol:

-

Spiking: A known concentration of this compound is spiked into the biological sample.

-

Protein Precipitation: A solvent such as acetonitrile is added to the sample to precipitate proteins.

-

Centrifugation: The sample is centrifuged to pellet the precipitated proteins.

-

Supernatant Transfer: The supernatant, containing the analyte and internal standard, is transferred to a clean tube.

-

Evaporation and Reconstitution: The supernatant is evaporated to dryness and then reconstituted in a mobile phase-compatible solvent for LC-MS analysis.

LC-MS/MS Analysis:

-

Chromatography: The reconstituted sample is injected onto a liquid chromatography system, typically using a C18 column, to separate the analyte from other matrix components.

-

Mass Spectrometry: The eluent from the LC is directed to a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both 1-methylimidazole and this compound are monitored.

-

Quantification: The peak area ratio of the analyte to the internal standard is calculated and compared to a calibration curve to determine the concentration of 1-methylimidazole in the original sample.

Workflow for Quantitative Analysis using an Internal Standard

Caption: A typical workflow for the quantification of an analyte using a deuterated internal standard and LC-MS/MS.

Investigating N-demethylation using this compound

To study the metabolic stability of a compound containing a 1-methylimidazole moiety, in vitro experiments with liver microsomes are often employed.

In Vitro Metabolism Protocol:

-

Incubation Preparation: A reaction mixture is prepared containing liver microsomes (human or animal), a NADPH-regenerating system, and a buffer.

-

Substrate Addition: The test compound (both the deuterated and non-deuterated versions in separate experiments) is added to the reaction mixture.

-

Incubation: The mixture is incubated at 37°C. Aliquots are taken at various time points.

-

Reaction Quenching: The reaction in the aliquots is stopped by adding a cold organic solvent.

-

Sample Processing: The samples are processed (e.g., centrifugation, supernatant transfer) for analysis.

-

LC-MS Analysis: The disappearance of the parent compound and the appearance of metabolites are monitored by LC-MS.

-

Data Analysis: The rate of metabolism for the deuterated and non-deuterated compounds is compared to determine the kinetic isotope effect.

Signaling Pathway of CYP450-Mediated N-Demethylation

Caption: A simplified pathway of enzymatic N-demethylation, a common metabolic route investigated using deuterated compounds.

References

- 1. 1-Methylimidazole-d6 D 98atom 285978-27-0 [sigmaaldrich.com]

- 2. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical and Chemical Properties of Deuterated 1-Methylimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of deuterated 1-methylimidazole, a molecule of significant interest in pharmaceutical research and development. Deuteration, the selective replacement of hydrogen atoms with deuterium, can profoundly influence a molecule's metabolic stability, pharmacokinetic profile, and toxicological properties. This document details available data on deuterated 1-methylimidazole, including its physical constants, spectroscopic characteristics, and relevant experimental protocols.

Physicochemical Properties

Deuteration can lead to slight variations in the physical properties of a molecule compared to its non-deuterated counterpart. The following tables summarize the available quantitative data for 1-methylimidazole and its deuterated analogs.

Table 1: Physical Properties of 1-Methylimidazole and Deuterated Analogs

| Property | 1-Methylimidazole | 1-Methylimidazole-d6 | 1-Methylimidazole-d3 |

| CAS Number | 616-47-7 | 285978-27-0 | Not specified |

| Molecular Formula | C₄H₆N₂ | C₄D₆N₂ | C₄H₃D₃N₂ |

| Molecular Weight | 82.10 g/mol | 88.14 g/mol [1][2] | ~85.12 g/mol |

| Boiling Point | 198 °C[1] | 198 °C (lit.)[1] | No data available |

| Melting Point | -6 °C | No data available | No data available |

| Density (at 25 °C) | 1.03 g/mL | 1.104 g/mL[1] | No data available |

| Refractive Index (n20/D) | 1.495 | No data available | No data available |

| Isotopic Purity | N/A | 98 atom % D[1] | No data available |

Note: Some data for the deuterated species are based on commercially available standards and may vary slightly between batches.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: In the ¹H NMR spectrum of a fully deuterated 1-methylimidazole (e.g., 1-methylimidazole-d6), the signals corresponding to the imidazole ring and methyl protons would be absent. The presence of residual proton signals would indicate incomplete deuteration. For partially deuterated analogs like this compound (where only the methyl group is deuterated), the signals for the imidazole ring protons would be present, while the methyl singlet would be absent.

¹³C NMR: The ¹³C NMR spectrum is less affected by deuteration in terms of chemical shifts, although minor upfield shifts (isotopic shifts) can be observed for carbons directly attached to deuterium. The primary utility of ¹³C NMR is to confirm the carbon skeleton of the molecule. Predicted ¹³C NMR chemical shifts for 1-methylimidazole in D₂O are approximately 136.9 ppm (C2), 129.2 ppm (C4), 122.9 ppm (C5), and 35.5 ppm (N-CH₃)[3][4].

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the level and location of deuterium incorporation.

-

Molecular Ion: For 1-methylimidazole-d6, the molecular ion peak will be shifted by +6 mass units compared to the non-deuterated compound (m/z 88 vs. m/z 82)[1]. For this compound (methyl-deuterated), the shift will be +3 (m/z 85).

-

Fragmentation Pattern: The fragmentation pattern can provide information about the location of the deuterium atoms. Based on studies of 1-methylimidazole, a major fragmentation pathway involves the loss of HCN[5]. In a deuterated analog, the loss of DCN would be observed if the deuterium is on the imidazole ring. If the methyl group is deuterated, its fragmentation would also show a corresponding mass shift.

Infrared (IR) Spectroscopy

The substitution of hydrogen with deuterium results in a predictable shift of vibrational frequencies in the IR spectrum. The C-D stretching and bending vibrations absorb at lower wavenumbers than the corresponding C-H vibrations due to the heavier mass of deuterium. This shift can be approximated using the following relationship:

ν(C-D) ≈ ν(C-H) / √2

Therefore, one would expect to see new bands appearing at lower frequencies in the IR spectrum of deuterated 1-methylimidazole, corresponding to the C-D bonds, and a decrease in the intensity of the C-H bands.

Experimental Protocols

Synthesis of Deuterated 1-Methylimidazole

A common method for the synthesis of 1-methylimidazole is the methylation of imidazole[6][7][8][9]. This can be adapted for the synthesis of deuterated analogs by using deuterated starting materials.

Protocol for the Synthesis of 1-(methyl-d3)-imidazole (this compound):

This protocol is adapted from a standard procedure for the synthesis of 1-methylimidazole[6].

-

Materials: Imidazole, sodium hydroxide, methyl-d3 iodide (CD₃I), ethanol, water, and a suitable drying agent (e.g., anhydrous magnesium sulfate).

-

Procedure:

-

Dissolve imidazole in ethanol in a round-bottom flask with stirring.

-

Add sodium hydroxide to the solution and continue stirring until it is fully dissolved. This deprotonates the imidazole to form the imidazolide anion.

-

Carefully add methyl-d3 iodide to the reaction mixture.

-

Allow the reaction to proceed at room temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, perform a liquid-liquid extraction with water and a suitable organic solvent (e.g., dichloromethane).

-

Separate the organic layer, dry it over a drying agent, and remove the solvent under reduced pressure to obtain the crude product.

-

The product can be further purified by distillation.

-

For the synthesis of fully deuterated 1-methylimidazole (1-methylimidazole-d6), one would start with deuterated imidazole (imidazole-d4) and use a deuterated methylating agent.

Hydrogen/Deuterium Exchange: An alternative method to introduce deuterium onto the imidazole ring is through H/D exchange reactions, typically carried out in a deuterated solvent like D₂O under acidic or basic conditions.

Analytical Methods

NMR Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the deuterated 1-methylimidazole in a suitable deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For ¹H NMR, a sufficient number of scans should be acquired to observe any residual proton signals.

-

Analysis: Integrate the signals in the ¹H NMR spectrum to determine the degree of deuteration. Compare the ¹³C NMR spectrum to that of the non-deuterated compound to confirm the carbon skeleton.

Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method such as electrospray ionization (ESI) or electron ionization (EI). Acquire a full scan mass spectrum.

-

Analysis: Determine the mass of the molecular ion to confirm the number of deuterium atoms incorporated. Analyze the fragmentation pattern to confirm the location of the deuterium atoms.

FTIR Spectroscopy:

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl) or as a KBr pellet.

-

Acquisition: Record the IR spectrum using an FTIR spectrometer over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).

-

Analysis: Compare the spectrum to that of non-deuterated 1-methylimidazole. Look for the appearance of C-D stretching and bending bands at lower wavenumbers and a decrease in the intensity of C-H bands.

Biological and Pharmacological Significance

Deuteration can significantly alter the metabolic fate and pharmacokinetic properties of a drug molecule[10][11][12]. The primary mechanism for this "deuterium effect" is the kinetic isotope effect, where the stronger C-D bond is cleaved more slowly by metabolic enzymes (e.g., cytochrome P450s) than the corresponding C-H bond[11][13].

While specific studies on the biological activity or signaling pathways of deuterated 1-methylimidazole are limited, the metabolism of related compounds provides some insight. For example, 1-methyl-2-mercaptoimidazole is metabolized to 1-methylimidazole[14]. By deuterating the methyl group of 1-methylimidazole, it is plausible that its N-demethylation, if it occurs, would be slowed, potentially leading to a longer half-life and altered metabolite profile.

The following diagram illustrates a hypothetical metabolic pathway for 1-methylimidazole and the potential impact of deuteration.

Conclusion

Deuterated 1-methylimidazole represents a valuable tool for researchers in drug development and mechanistic studies. Its altered physicochemical and metabolic properties can be leveraged to improve the pharmacokinetic profiles of drug candidates. This guide provides a foundational understanding of the properties of deuterated 1-methylimidazole, though further experimental work is needed to fully characterize its spectroscopic and biological behavior. The provided protocols offer a starting point for the synthesis and analysis of these important isotopically labeled compounds.

References

- 1. 1-Methylimidazole-d6 D 98atom 285978-27-0 [sigmaaldrich.com]

- 2. 1-Methylimidazole-d6 | C4H6N2 | CID 11343986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0243940) [hmdb.ca]

- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0243940) [hmdb.ca]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. 1-Methylimidazole - Wikipedia [en.wikipedia.org]

- 8. 1-Methylimidazole synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metabolism of 35S- and 14C-labeled 1-methyl-2-mercaptoimidazole in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Availability and Synthesis of 1-Methylimidazole-d3: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the commercial availability of 1-Methylimidazole-d3, a deuterated analog of 1-Methylimidazole, for laboratory use. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their studies. This document outlines commercially available variants, provides a summary of suppliers, and details a general experimental protocol for its synthesis.

Introduction to this compound

1-Methylimidazole is a heterocyclic organic compound with wide-ranging applications in chemical synthesis, including as a solvent, a base, and a precursor for the synthesis of ionic liquids and pharmaceuticals. Its deuterated isotopologues, such as this compound, are valuable tools in various research applications. They serve as internal standards in mass spectrometry-based quantitative analysis, tracers for metabolic studies, and probes in mechanistic investigations of chemical reactions. The deuterium labeling provides a distinct mass signature without significantly altering the chemical properties of the molecule.

Commercial Availability

This compound is commercially available from a number of specialized chemical suppliers. It is important for researchers to distinguish between the different deuterated forms available, primarily based on the position of the deuterium atoms. The two most common variants are:

-

This compound (ring-d3): In this variant, the three hydrogen atoms on the imidazole ring are replaced with deuterium.

-

1-Methyl-d3-imidazole (methyl-d3): In this variant, the three hydrogen atoms on the methyl group are replaced with deuterium.

The choice of the deuterated position is critical and depends on the specific experimental requirements. Below is a summary of representative suppliers for these compounds. Please note that availability and pricing are subject to change and researchers should confirm with the suppliers directly.

| Supplier | Product Name | CAS Number | Available Quantities | Price (USD) | Purity/Isotopic Enrichment |

| LGC Standards | This compound (ring-d3) | 4166-68-1 | 0.25 g, 0.5 g | $393.00 (0.25g) | Not Specified |

| CDN Isotopes | 1-Methyl-d3-imidazole | 16650-76-3 | 0.25 g, 0.5 g | $294.00 (0.25g) | 98 atom % D |

| MedchemExpress | This compound | Not Specified | Various | Inquire for price | Not Specified |

| Artepal | 1-Methyl-imidazole-d3 | Not Specified | Not Specified | Not Available For Sale | Not Specified |

| Biostains and Dyes | This compound-1 | Not Specified | Not Specified | Not Available For Sale | Not Specified |

| RNA Cell Therapy | 1-Methyl-imidazole-d3 | Not Specified | Not Specified | Not Available For Sale | Not Specified |

| Masstech Portal | This compound-1 | Not Specified | Not Specified | Not Available For Sale | Not Specified |

| Immunodiagnostic Laboratories | This compound-1 | Not Specified | Not Specified | Not Available For Sale | Not Specified |

| GFP Biotechnology | 1-Methyl-imidazole-d3 | Not Specified | Not Specified | Not Available For Sale | Not Specified |

Note: The pricing and availability from suppliers other than LGC Standards and CDN Isotopes appear to be limited or not publicly available at the time of this guide's compilation.

Experimental Protocol: Synthesis of 1-Methyl-d3-imidazole

Reaction Scheme:

Caption: General reaction scheme for the synthesis of 1-Methyl-d3-imidazole.

Materials and Equipment:

-

Imidazole

-

Sodium Hydroxide (NaOH)

-

Methyl-d3 Iodide (CD3I)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

-

Round-bottom flask with a magnetic stirrer

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and gloves

Procedure:

-

Deprotonation of Imidazole:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve imidazole (1.0 equivalent) in the chosen anhydrous solvent.

-

Cool the solution in an ice bath.

-

Carefully add sodium hydroxide (1.1 equivalents) portion-wise to the stirred solution.

-

Allow the mixture to stir at room temperature for 1-2 hours to ensure complete deprotonation, forming the sodium imidazolide salt.

-

-

N-Methylation-d3:

-

Cool the reaction mixture back to 0°C in an ice bath.

-

Slowly add methyl-d3 iodide (1.05 equivalents) dropwise to the suspension.

-

Allow the reaction to warm to room temperature and continue stirring for 3-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction by carefully adding water.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 1-Methyl-d3-imidazole.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

-

Safety Precautions:

-

Methyl-d3 iodide is a volatile and toxic compound. All manipulations should be performed in a well-ventilated fume hood.

-

Sodium hydroxide is corrosive. Handle with appropriate care and PPE.

-

The reaction can be exothermic, especially during the addition of the base and the alkylating agent. Proper cooling is essential.

Experimental Workflow and Logic

The following diagram illustrates a typical workflow for a researcher intending to use this compound in their experiments, from initial sourcing to final application.

Caption: A typical workflow for sourcing and utilizing this compound.

This guide provides a starting point for researchers interested in utilizing this compound. For specific applications, further optimization of experimental conditions may be necessary. Always refer to the supplier's safety data sheets (SDS) and follow good laboratory practices.

Deuteration Effects on 1-Methylimidazole Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the effects of deuterium substitution on the core properties of 1-methylimidazole. 1-Methylimidazole is a vital heterocyclic compound used as a specialty solvent, a base, a ligand in coordination chemistry, and a precursor for synthesizing ionic liquids and pharmaceuticals.[1][2][3] Deuteration, the selective replacement of hydrogen with its heavy isotope deuterium, can significantly alter the physicochemical, spectroscopic, and kinetic properties of a molecule. These modifications, stemming from the kinetic isotope effect (KIE), are leveraged in drug development to enhance metabolic stability and in mechanistic studies to elucidate reaction pathways.[4][5] This document details these changes, provides experimental protocols for the synthesis and analysis of deuterated 1-methylimidazole, and presents quantitative data in a structured format for clear comparison.

Effects on Physicochemical Properties

The substitution of hydrogen with deuterium primarily affects properties related to molecular mass and vibrational energy, particularly the zero-point energy of C-H bonds. While electronic properties remain largely unchanged, this substitution leads to subtle but measurable differences in physical characteristics. For instance, deuteration can influence intermolecular interactions like hydrogen bonding, which in turn can affect bulk properties.[6]

The pKa of the conjugate acid of 1-methylimidazole is slightly higher than that of imidazole, indicating it is a slightly stronger base.[1][2] When dissolved in heavy water (D₂O), the pKa of a conjugate acid typically increases by approximately 0.5 to 0.6 units due to solvent isotope effects.[7]

Table 1: Comparison of Physicochemical Properties

| Property | 1-Methylimidazole (H6) | 1-Methylimidazole-d6 | Data Source(s) |

| Molecular Formula | C₄H₆N₂ | C₄D₆N₂ | [1] |

| Molar Mass | 82.10 g/mol | 88.14 g/mol | [8] |

| Melting Point | -6 °C to -60 °C | Not specified, but expected to be similar | [1][9][10] |

| Boiling Point | 198 °C | 198 °C (lit.) | [1] |

| Density | 1.03 g/mL at 25 °C | 1.104 g/mL at 25 °C | [1] |

| pKa (of conjugate acid) | ~7.4 in H₂O | Est. ~8.0 in D₂O | [1][2] |

| Refractive Index (n20/D) | ~1.495 | Not specified | [2] |

Spectroscopic Property Modifications

Deuteration provides a powerful tool for spectral analysis, particularly in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

-

¹H NMR Spectroscopy: In ¹H NMR, the most direct effect is the disappearance of signals corresponding to the replaced protons. This is invaluable for signal assignment in complex spectra. For 1-methylimidazole, deuteration of the ring protons (at C2, C4, C5) or the methyl group protons will result in the corresponding peaks vanishing from the spectrum.[11]

-

¹³C NMR Spectroscopy: While ¹³C signals are still observed for deuterated carbons, the one-bond C-H coupling disappears and is replaced by a C-D coupling, which is smaller. The resonance may also shift slightly upfield.

-

Infrared (IR) Spectroscopy: The vibrational frequency of a bond is dependent on the reduced mass of the atoms involved. Replacing hydrogen with the heavier deuterium isotope results in a significant decrease in the stretching frequency of the C-D bond compared to the C-H bond. C-H stretching vibrations typically appear in the 2800-3100 cm⁻¹ region, whereas C-D stretches are found at lower frequencies, around 2100-2300 cm⁻¹. This shift provides a clear diagnostic marker for successful deuteration.[12][13]

Kinetic Isotope Effect (KIE)

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes.[14] For deuteration, the primary KIE occurs when a C-H bond is broken in the rate-determining step of a reaction. Because the C-D bond has a lower zero-point energy, it requires more energy to break, leading to a slower reaction rate.

This effect is particularly relevant in drug metabolism. Many drugs are metabolized by cytochrome P450 enzymes, which often involves the cleavage of a C-H bond.[4] For 1-methylimidazole and its derivatives, N-demethylation is a common metabolic pathway.

Deuterating the N-methyl group of a 1-methylimidazole-containing drug can significantly slow down its N-demethylation, a process where C-H bond cleavage is often the rate-limiting step.[4] This can lead to increased drug exposure, longer half-life, and potentially a reduced dosing requirement.

Experimental Protocols

Synthesis of Deuterated 1-Methylimidazole

Multiple strategies exist for deuterating 1-methylimidazole, targeting either the heterocyclic ring or the methyl group.

A. Ring Deuteration (C2, C4, C5 positions)

A highly efficient method for deuterating the imidazole ring involves using D₂O over a heterogeneous palladium catalyst.[15] This method is applicable to both imidazoles and imidazolium salts.

-

Materials: 1-methylimidazole, Deuterium Oxide (D₂O, 99.8 atom % D), Palladium on Carbon (10% Pd/C).

-

Procedure:

-

In a pressure-rated vessel, combine 1-methylimidazole (1.0 eq), 10% Pd/C (5 mol%), and D₂O (20 eq).

-

Seal the vessel and heat the mixture to 130-150 °C with vigorous stirring.

-

Maintain the reaction for 24-48 hours. The reaction progress can be monitored by taking aliquots and analyzing via ¹H NMR to observe the disappearance of the ring proton signals.

-

After cooling to room temperature, filter the reaction mixture to remove the Pd/C catalyst.

-

The D₂O can be removed under reduced pressure. The crude product can be purified by distillation to yield 1-methylimidazole-d₃ (ring deuterated).

-

B. Methyl Group Deuteration

Deuteration of the methyl group is achieved by using a deuterated methylating agent during synthesis from the parent imidazole.

-

Materials: Imidazole, Sodium Hydride (NaH), Deuterated Methyl Iodide (CD₃I, 99.5 atom % D), Anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

To a stirred suspension of Sodium Hydride (1.1 eq) in anhydrous THF under an inert atmosphere (e.g., Argon), add a solution of imidazole (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases, indicating the formation of the sodium imidazolide salt.

-

Cool the mixture back to 0 °C and add deuterated methyl iodide (CD₃I) (1.05 eq) dropwise.

-

Allow the reaction to proceed at room temperature for 3-5 hours. Monitor by TLC.

-

Quench the reaction carefully by adding saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting oil by vacuum distillation to obtain 1-(trideuteromethyl)imidazole.

-

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR): ¹H NMR is the primary tool to confirm the success and extent of deuteration. The integration of the remaining proton signals relative to an internal standard allows for the calculation of deuterium incorporation.

-

Mass Spectrometry (MS): Mass spectrometry confirms the increase in molecular weight corresponding to the number of deuterium atoms incorporated. For example, fully deuterated 1-methylimidazole-d6 will show a molecular ion peak at m/z 88, compared to m/z 82 for the non-deuterated compound.

Mechanism of Ring H/D Exchange

The deuteration of the imidazole ring can proceed through different mechanisms depending on the conditions (acidic, basic, or neutral). Under basic or neutral conditions with a catalyst, the exchange at the C2 position is often proposed to proceed via an ylide intermediate, which is the most acidic position. Acid-catalyzed exchange at C4 and C5 can occur via an electrophilic aromatic substitution pathway.[16]

Conclusion

Deuteration of 1-methylimidazole provides a versatile molecular tool for scientific investigation and pharmaceutical development. The predictable changes in physicochemical and spectroscopic properties facilitate its use in mechanistic studies and structural analysis. Furthermore, the kinetic isotope effect, particularly its impact on metabolic stability, presents a significant opportunity for designing more robust drug candidates. The synthetic protocols outlined in this guide offer reliable pathways to access specific isotopologues of 1-methylimidazole for application in these advanced research areas.

References

- 1. 1-Methylimidazole - Wikipedia [en.wikipedia.org]

- 2. ataman-chemicals.com [ataman-chemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. C–H deuteration of organic compounds and potential drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. Impact of H/D isotopic effects on the physical properties of materials - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-methylimidazole [chemister.ru]

- 9. N-methylimidazole [stenutz.eu]

- 10. 1-Methylimidazole | 616-47-7 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. web.stanford.edu [web.stanford.edu]

- 13. 1H-Imidazole, 1-methyl- [webbook.nist.gov]

- 14. macmillan.princeton.edu [macmillan.princeton.edu]

- 15. A highly efficient synthetic procedure for deuteriating imidazoles and imidazolium salts - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. Divergent and chemoselective deuteration of N-unsubstituted imidazoles enabled by precise acid/base control - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Safety and Handling of 1-Methylimidazole-d3

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Classification

1-Methylimidazole is classified as a hazardous substance. It is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage[4][5][6]. Some data also suggests it is a combustible liquid and is suspected of damaging fertility or the unborn child[6].

GHS Hazard Statements:

Quantitative Safety and Physical Data

The following tables summarize the key quantitative data for 1-Methylimidazole.

Table 1: Toxicological Data

| Parameter | Species | Route | Value | Reference(s) |

|---|---|---|---|---|

| LD50 | Rat | Oral | 1130 - 1144 mg/kg | [7][9] |

| LD50 | Rabbit | Dermal | 400 - 640 mg/kg |[7][9] |

Table 2: Physical and Chemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 616-47-7 | [4][10][11] |

| Molecular Formula | C₄H₆N₂ | [11][12] |

| Molar Mass | 82.10 g/mol | [5][11][12] |

| Appearance | Clear, colorless to light yellow liquid | [9][13] |

| Odor | Amine-like | [13][14] |

| Melting Point | -6 °C / -60 °C* | [11][12][13][14] |

| Boiling Point | 198 °C | [11][13][14] |

| Density | 1.03 g/cm³ at 25 °C | [13][14][15] |

| Solubility | Miscible with water; very soluble in ethanol, acetone, diethyl ether | [12][13] |

| Vapor Pressure | 0.399 mmHg |[15] |

*Note: Significant discrepancy exists in reported melting points. Handle as a liquid at room temperature.

Table 3: Fire and Explosion Hazard Data

| Parameter | Value | Reference(s) |

|---|---|---|

| Flash Point | 92 °C (198 °F) | Not explicitly in snippets, but consistent with "Combustible Liquid" classification. |

| Lower Explosive Limit (LEL) | 2.7% | [15] |

| Upper Explosive Limit (UEL) | 15.7% | [15] |

| Suitable Extinguishing Media | Dry chemical powder, alcohol-resistant foam, water spray, carbon dioxide (CO₂) | [5][10][15] |

| Unsuitable Extinguishing Media | Do not use a heavy water stream/jet |[5][10][15] |

Experimental Protocols for Safe Handling

Adherence to strict protocols is essential to ensure safety in the laboratory.

Protocol for General Handling and Use

-

Engineering Controls : Always handle 1-Methylimidazole-d3 in a well-ventilated area, preferably within a certified chemical fume hood[4][9]. Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation[9].

-

Personal Protective Equipment (PPE) :

-

Eye and Face Protection : Wear chemical safety goggles with side shields. A full face shield is required when there is a risk of splashing[4][9][10].

-

Hand Protection : Wear chemically resistant gloves, such as butyl rubber or PVC. Inspect gloves for integrity before each use and replace if contaminated or damaged[4][10][15].

-

Body Protection : Wear a lab coat or chemical-resistant overalls. When handling larger quantities, a PVC apron is recommended. Trousers should be worn outside of boots to prevent spills from entering footwear[15].

-

Respiratory Protection : If working outside a fume hood or if ventilation is inadequate, use an approved respirator with a filter suitable for organic vapors (Type A)[4][9].

-

-

Hygiene Practices :

Protocol for Storage

-

Container : Keep the compound in its original, tightly sealed container to prevent contamination and degradation[9][10]. The material is hygroscopic and moisture-sensitive[9][13][14].

-

Conditions : Store in a cool, dry, dark, and well-ventilated area designated for hazardous chemicals[1][4]. The storage area should be locked[4][10].

-

Temperature : There is conflicting information on the ideal storage temperature, with recommendations ranging from 2-8°C to 15-25°C[1][9][10]. For long-term storage, consult the supplier's recommendation. Storing under an inert atmosphere (e.g., argon) can prevent degradation[1].

-

Incompatibilities : Store separately from strong oxidizing agents, acids, acid anhydrides, acid chlorides, moisture, and carbon dioxide[9][13][14][15].

Emergency Procedures

First Aid Protocol

-

In Case of Skin Contact : Immediately take off all contaminated clothing. Rinse the affected skin with plenty of water for at least 15-30 minutes. Seek immediate medical attention as corrosive injuries can be difficult to treat if delayed[5][8][9].

-

In Case of Eye Contact : Immediately flush the eyes with a gentle but large stream of running water for 15-30 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist[5][8][9].

-

If Inhaled : Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, administer oxygen. If the person is not breathing, perform artificial respiration (caution: may be hazardous to the provider). Seek immediate medical attention[5][9].

-

If Swallowed : Rinse the mouth thoroughly with water. Do NOT induce vomiting[4][9]. If the person is conscious, have them drink plenty of water. There is a danger of perforation of the esophagus and stomach. Seek immediate medical attention[8][9].

Spill Response Workflow

The following diagram outlines the logical workflow for responding to a chemical spill of this compound.

Caption: Workflow for handling a chemical spill.

Disposal Considerations

This compound and any materials contaminated with it must be disposed of as hazardous waste.

-

Collection : Collect waste in designated, properly labeled, and tightly sealed containers[4].

-

Regulations : Do not mix with non-halogenated waste. Follow all local, state, and federal regulations for hazardous waste disposal[1]. Contact a licensed professional waste disposal service to dispose of this material.

References

- 1. benchchem.com [benchchem.com]

- 2. salamandra.net [salamandra.net]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pentachemicals.eu [pentachemicals.eu]

- 5. lobachemie.com [lobachemie.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. carlroth.com [carlroth.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. 1-Methylimidazole - Wikipedia [en.wikipedia.org]

- 12. 1-methylimidazole [chemister.ru]

- 13. ataman-chemicals.com [ataman-chemicals.com]

- 14. 1-Methylimidazole | 616-47-7 [chemicalbook.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the NMR Spectra of 1-(methyl-d3)-Imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectra of 1-(methyl-d3)-imidazole. This deuterated isotopologue of 1-methylimidazole is a valuable tool in various research applications, including as an internal standard in mass spectrometry and in mechanistic studies of chemical reactions. Understanding its NMR spectroscopic properties is crucial for its effective utilization. This document details predicted ¹H, ¹³C, and ²H NMR spectral data, outlines experimental protocols for NMR analysis, and provides visualizations to aid in comprehension.

Data Presentation: Predicted NMR Spectral Data

Due to the scarcity of publicly available experimental NMR spectra for 1-(methyl-d3)-imidazole, the following tables summarize the predicted chemical shifts (δ) and multiplicities. These predictions are based on the known spectra of 1-methylimidazole and the established effects of deuterium substitution. In ¹H NMR, the signal for the methyl group is absent. In ¹³C NMR, the carbon of the deuterated methyl group will exhibit a multiplet due to C-D coupling and a slight isotopic shift. The ²H NMR will show a signal corresponding to the deuterium nuclei of the methyl group.

Table 1: Predicted ¹H NMR Spectral Data for 1-(methyl-d3)-imidazole

| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | 7.40 - 7.60 | Singlet |

| H-4 | 6.90 - 7.10 | Singlet |

| H-5 | 6.80 - 7.00 | Singlet |

Note: The chemical shifts are referenced to a standard solvent signal (e.g., CDCl₃ at 7.26 ppm) and can vary slightly depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data for 1-(methyl-d3)-imidazole

| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| C-2 | 137 - 139 | Singlet |

| C-4 | 128 - 130 | Singlet |

| C-5 | 120 - 122 | Singlet |

| -CD₃ | 32 - 34 | Multiplet (septet) |

Note: The -CD₃ signal is expected to be a septet due to coupling with three deuterium atoms (I=1), following the 2nI+1 rule where n=3 and I=1.

Table 3: Predicted ²H NMR Spectral Data for 1-(methyl-d3)-imidazole

| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CD₃ | 3.5 - 3.7 | Singlet |

Note: In deuterium NMR, the spectrum is typically proton-decoupled, resulting in a singlet for the -CD₃ group.

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of NMR spectra for small molecules like 1-(methyl-d3)-imidazole.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-20 mg of 1-(methyl-d3)-imidazole for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD). The choice of solvent can affect the chemical shifts.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure that the filling height is appropriate for the NMR spectrometer being used (typically around 4-5 cm).

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, referencing to the residual solvent peak is more common.

NMR Data Acquisition

The following are general parameters for acquiring ¹H, ¹³C, and ²H NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Spectral Width: A spectral width of approximately 12-16 ppm, centered around 6-8 ppm.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A relaxation delay of 1-2 seconds.

-

Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is required, typically ranging from 1024 to 4096 scans.

-

Spectral Width: A spectral width of approximately 200-250 ppm, centered around 100-120 ppm.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A relaxation delay of 2 seconds.

-

Temperature: 298 K (25 °C).

²H NMR Spectroscopy:

-

Pulse Program: A proton-decoupled single-pulse experiment.

-

Number of Scans: 64 to 128 scans.

-

Spectral Width: A spectral width of approximately 10-15 ppm, centered around 4-6 ppm.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A relaxation delay of 1-2 seconds.

-

Temperature: 298 K (25 °C).

Mandatory Visualization

Molecular Structure of 1-(methyl-d3)-Imidazole

Caption: Molecular structure of 1-(methyl-d3)-imidazole.

Experimental Workflow for NMR Analysis

Caption: A generalized workflow for NMR sample preparation and data acquisition.

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Methylimidazole-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1-Methylimidazole-d3. By leveraging data from its unlabeled counterpart and key findings from isotopic labeling studies, this document outlines the primary fragmentation pathways, presents quantitative data in a clear tabular format, and includes a generalized experimental protocol for reproducibility. The information herein is essential for professionals engaged in metabolite identification, reaction monitoring, and quantitative bioanalysis where deuterated internal standards are employed.

Introduction

1-Methylimidazole is a fundamental heterocyclic compound that serves as a structural motif in numerous biologically active molecules, including pharmaceuticals and natural products. Its deuterated isotopologue, this compound, is a valuable tool in mass spectrometry-based quantitative analysis, often used as an internal standard to correct for matrix effects and variations in instrument response. A thorough understanding of its fragmentation behavior under electron ionization is paramount for accurate quantification and structural elucidation.

This guide will focus on the fragmentation of this compound, where the three hydrogen atoms on the methyl group are replaced by deuterium. The primary fragmentation pathways are deduced from the well-established fragmentation of unlabeled 1-methylimidazole, with critical insights from isotopic labeling studies that elucidate the fate of the deuterated methyl group during fragmentation.

Predicted Mass Spectrometry Fragmentation Data

The expected electron ionization mass spectrum of this compound is characterized by a molecular ion at m/z 85, reflecting the incorporation of three deuterium atoms. The key fragmentation pathways involve the loss of neutral molecules such as hydrogen cyanide (HCN) and acetonitrile (CH₃CN), as well as the formation of characteristic smaller fragment ions. Based on the fragmentation of unlabeled 1-methylimidazole and the established non-involvement of the deuterated methyl group in HCN loss, the following quantitative data for the major fragments of this compound are predicted.[1][2]

| m/z | Predicted Relative Abundance (%) | Proposed Ion Structure/Formula | Neutral Loss |

| 85 | 100 | [C₄H₃D₃N₂]⁺• | - |

| 58 | 40-60 | [C₃H₃D₃N]⁺• | HCN |

| 57 | 15-25 | [C₃H₂D₃N]⁺ | H + HCN |

| 42 | 30-50 | [C₂H₂D₃]⁺ | C₂HN₂ |

| 41 | 20-30 | [C₂HD₃]⁺• | C₂H₂N₂ |

Note: The relative abundances are estimations based on the fragmentation pattern of unlabeled 1-methylimidazole and may vary depending on the specific instrument conditions.

Fragmentation Pathways

The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion (m/z 85). The subsequent fragmentation is dominated by the cleavage of the imidazole ring. A pivotal study on the fragmentation of 1-methylimidazole with a deuterated methyl group demonstrated that the CD₃ group is not involved in the neutral loss of HCN.[1] This indicates that the hydrogen and carbon atoms of the lost HCN molecule originate from the imidazole ring itself.

Primary Fragmentation Pathway

The principal fragmentation pathway involves the loss of a molecule of hydrogen cyanide (HCN) from the molecular ion, leading to the formation of a fragment ion at m/z 58. This is followed by the loss of a hydrogen radical to produce the ion at m/z 57.

References

Methodological & Application

Application Notes and Protocols for the Use of 1-Methylimidazole-d3 as an Internal Standard in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of 1-methylimidazole in various sample matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with 1-Methylimidazole-d3 as an internal standard. The use of a stable isotope-labeled internal standard is a robust method for correcting variations during sample preparation and analysis, ensuring high accuracy and precision.[1][2][3]

Introduction

1-Methylimidazole is a significant heterocyclic organic compound utilized as a specialty solvent, a base, a catalyst, and a precursor for the synthesis of ionic liquids and pharmaceuticals.[4][5][6] Accurate quantification of 1-methylimidazole is crucial for process monitoring, quality control, and pharmacokinetic studies. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity for the analysis of volatile and semi-volatile compounds like 1-methylimidazole.[7][8]

The analysis of small, polar molecules like imidazoles can be challenging due to potential peak tailing and matrix effects.[9] The use of a deuterated internal standard, such as this compound, is the gold standard for quantitative analysis.[3] This internal standard co-elutes with the analyte of interest and has nearly identical chemical and physical properties, allowing for effective correction of analyte loss during sample preparation and variability in injection volume.[2]

Experimental Protocols

Materials and Reagents

-

Analytes: 1-Methylimidazole (≥99% purity)

-

Internal Standard: this compound (≥98% isotopic purity)

-

Solvent: Dichloromethane (DCM), HPLC grade or equivalent

-

Derivatizing Agent (Optional): Isobutyl chloroformate[10]

-

Reagents for pH adjustment (if necessary): Sodium hydroxide, Hydrochloric acid

-

Anhydrous Sodium Sulfate

Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) is required. The following are typical instrument conditions, which may need to be optimized for your specific instrument and application.[7]

Table 1: GC-MS Operating Conditions

| Parameter | Setting |

| Gas Chromatograph | |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1 split ratio) or Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Temperature Program | Initial: 70°C, hold for 1 minRamp 1: 20°C/min to 100°CRamp 2: 5°C/min to 140°CRamp 3: 20°C/min to 280°C, hold for 3 min[10] |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230 °C |

| Transfer Line Temperature | 280 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Selected Ions | |

| 1-Methylimidazole | m/z 82 (Quantifier), 54, 41 (Qualifiers) |

| This compound | m/z 85 (Quantifier), 57, 43 (Qualifiers) |

Standard and Sample Preparation

2.3.1. Stock Solutions

-

1-Methylimidazole Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-methylimidazole and dissolve in 10 mL of dichloromethane.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of dichloromethane.

2.3.2. Calibration Standards

Prepare a series of calibration standards by spiking appropriate volumes of the 1-Methylimidazole stock solution into a blank matrix. Add a constant amount of the this compound internal standard solution to each calibration standard. A typical concentration range might be 1, 5, 10, 25, 50, and 100 µg/mL.

2.3.3. Sample Preparation (Liquid-Liquid Extraction)

-

To 1 mL of the sample (e.g., plasma, reaction mixture), add a known amount of the this compound internal standard solution.

-

Add 2 mL of dichloromethane.

-

Vortex for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic layer (bottom layer) to a clean tube.

-

Dry the organic extract over anhydrous sodium sulfate.

-

Transfer the dried extract to a GC vial for analysis.

For aqueous samples where derivatization is necessary to improve chromatography, a derivatization step using an agent like isobutyl chloroformate can be performed before GC-MS analysis.[10]

Data Analysis and Quantitative Data

The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is generated by plotting the peak area ratio against the concentration of the calibration standards. The concentration of 1-methylimidazole in the samples is then determined from this calibration curve.

Table 2: Representative Calibration Curve Data

| Concentration (µg/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |

| 1 | 15,234 | 150,123 | 0.101 |

| 5 | 76,543 | 151,234 | 0.506 |

| 10 | 152,876 | 150,987 | 1.012 |

| 25 | 380,123 | 150,567 | 2.525 |

| 50 | 755,432 | 149,876 | 5.041 |

| 100 | 1,510,987 | 150,345 | 10.050 |

| Curve Fit | y = 0.100x + 0.002 | ||

| R² | 0.9998 |

Table 3: Method Validation Parameters (Representative Data)

| Parameter | Result |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.7 µg/mL |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (% RSD) | < 5% |

Visualizations

Experimental Workflow

Caption: Workflow for the quantification of 1-Methylimidazole using GC-MS with a deuterated internal standard.

Logical Relationship of Internal Standard Method

Caption: The principle of the internal standard method for accurate quantification.

References

- 1. lcms.cz [lcms.cz]

- 2. benchchem.com [benchchem.com]

- 3. texilajournal.com [texilajournal.com]

- 4. 1-Methylimidazole - Wikipedia [en.wikipedia.org]

- 5. Page loading... [guidechem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. impactfactor.org [impactfactor.org]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

Application Note: Quantitative Analysis of 1-Methylimidazole-d3 in Human Plasma by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylimidazole is a key heterocyclic compound utilized in the synthesis of various active pharmaceutical ingredients. The use of its deuterated analog, 1-Methylimidazole-d3, as an internal standard is a common practice in pharmacokinetic and bioequivalence studies to ensure the accuracy and precision of the quantitative analysis. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is intended as a robust starting point for researchers and requires validation according to regulatory guidelines.

Experimental Protocols

Materials and Reagents

-

This compound (Analyte)

-

1-Methylimidazole (Internal Standard, IS)

-

LC-MS grade Acetonitrile

-

LC-MS grade Methanol

-

LC-MS grade Formic acid

-

Ultrapure water

-

Control human plasma

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of this compound from human plasma.

-

Allow all solutions and samples to thaw to room temperature.

-

To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (1-Methylimidazole in 50% methanol/water).

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the clear supernatant to an autosampler vial.

-

Inject 5 µL of the prepared sample into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column. The use of formic acid in the mobile phase ensures efficient protonation of the analyte and internal standard for positive ion mode mass spectrometry.

-

HPLC System: A standard high-performance liquid chromatography system.

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[1]

-

Mobile Phase A: 0.1% Formic acid in water.[1]

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]

-

Flow Rate: 0.4 mL/min.[1]

-

Column Temperature: 30°C.[2]

-

Injection Volume: 5 µL.[3]

Gradient Elution:

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 2.0 | 95 |

| 2.5 | 95 |

| 2.6 | 5 |

| 4.0 | 5 |

Mass Spectrometry

A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) is used for detection and quantification.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.[1]

-

MRM Transitions (Hypothetical):

-

This compound: Precursor Ion (m/z) 86.1 -> Product Ion (m/z) 58.1

-

1-Methylimidazole (IS): Precursor Ion (m/z) 83.1 -> Product Ion (m/z) 55.1

-

-

Ion Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage: 3.5 kV, Gas Flow: 10 L/min, Gas Temperature: 300°C).[1]

Data Presentation

The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for this compound.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Parameter | Value |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.99 |

| LLOQ | 1 ng/mL |

Table 2: Accuracy and Precision

| QC Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low (3 ng/mL) | < 15 | < 15 | 85 - 115 |

| Medium (100 ng/mL) | < 15 | < 15 | 85 - 115 |

| High (800 ng/mL) | < 15 | < 15 | 85 - 115 |

Mandatory Visualization

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Caption: MRM signaling pathway for this compound detection.

References

Application Notes and Protocols for the Use of 1-Methylimidazole-d3 in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In quantitative mass spectrometry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of stable isotope-labeled internal standards is the gold standard for achieving high accuracy and precision.[1] 1-Methylimidazole-d3 is the deuterated analog of 1-methylimidazole, a versatile organic compound used in the synthesis of pharmaceuticals and ionic liquids. By incorporating deuterium atoms, this compound has a higher molecular weight than its unlabeled counterpart but exhibits nearly identical physicochemical properties, such as polarity and chromatographic retention time. This allows it to be distinguished by the mass spectrometer while co-eluting with the analyte of interest, effectively compensating for variations in sample preparation, injection volume, and matrix effects that can cause ion suppression or enhancement.[1]

These application notes provide a comprehensive protocol for the use of this compound as an internal standard for the quantitative analysis of 1-methylimidazole in various matrices by LC-MS/MS.

Principle of Isotope Dilution Mass Spectrometry

The fundamental principle behind using this compound is isotope dilution. A known amount of the deuterated internal standard is added to each sample and calibration standard at the beginning of the sample preparation process. The ratio of the mass spectrometric response of the analyte (1-methylimidazole) to the internal standard (this compound) is then used for quantification. This ratio remains constant even if there are losses during sample processing or fluctuations in instrument response, as both the analyte and the internal standard are affected proportionally.

Experimental Protocols

Materials and Reagents

-

1-Methylimidazole (Analyte)

-

This compound (Internal Standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Sample matrix (e.g., plasma, urine, reaction mixture)

Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 1-methylimidazole and dissolve it in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol.

-

Analyte Working Solutions (for calibration curve): Prepare a series of dilutions from the analyte stock solution using methanol:water (50:50, v/v) to create calibration standards with concentrations ranging from, for example, 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the internal standard stock solution with methanol:water (50:50, v/v) to a final concentration that yields a robust signal in the mass spectrometer. The optimal concentration should be determined experimentally.

Sample Preparation (Protein Precipitation for Plasma Samples)

This protocol is a general guideline for plasma samples and should be optimized for other matrices.[2]

-

Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution (e.g., 100 ng/mL) to each tube and vortex briefly.

-

Add 150 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube or a 96-well plate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (see section 4).

-

Vortex and centrifuge again to pellet any remaining particulates.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The following are suggested starting conditions and require optimization for the specific instrument and application.

Liquid Chromatography (LC) Parameters:

| Parameter | Suggested Value |

| Column | HILIC column (for polar compounds), e.g., 2.1 x 100 mm, 1.7 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start at 95% B, hold for 1 min, decrease to 50% B over 3 min, hold for 1 min, return to 95% B and equilibrate for 2 min. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS) Parameters:

The molecular weight of 1-methylimidazole is 82.10 g/mol , and for this compound, it is approximately 85.12 g/mol .[3] The precursor ions in positive electrospray ionization (ESI+) will be the protonated molecules [M+H]+. The product ions and collision energies need to be optimized by infusing a standard solution of each compound into the mass spectrometer.

| Parameter | 1-Methylimidazole (Analyte) | This compound (IS) |

| Ionization Mode | ESI+ | ESI+ |

| Precursor Ion (Q1) | m/z 83.1 | m/z 86.1 |

| Product Ion (Q3) | To be determined (e.g., m/z 56.1) | To be determined (e.g., m/z 59.1) |

| Collision Energy (CE) | To be optimized (e.g., 15-25 eV) | To be optimized (e.g., 15-25 eV) |

| Dwell Time | 100 ms | 100 ms |

Note on MRM transitions: The fragmentation of the imidazole ring can lead to several product ions. Based on the fragmentation of similar compounds, potential product ions for 1-methylimidazole could result from the loss of neutral molecules like HCN or CH3CN.[4] Experimental determination is crucial for selecting the most intense and stable fragment for quantification.

Data Presentation

Quantitative data should be summarized in clear and structured tables. Below are examples of how to present calibration curve and quality control data.

Table 1: Example Calibration Curve Data

| Standard Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |

| 1 | 1,250 | 120,500 | 0.0104 | 1.05 | 105.0 |

| 5 | 6,300 | 121,000 | 0.0521 | 4.95 | 99.0 |

| 10 | 12,800 | 122,500 | 0.1045 | 10.12 | 101.2 |

| 50 | 65,000 | 123,000 | 0.5285 | 50.80 | 101.6 |

| 100 | 131,000 | 124,500 | 1.0522 | 99.50 | 99.5 |

| 500 | 660,000 | 125,000 | 5.2800 | 501.5 | 100.3 |

| 1000 | 1,330,000 | 126,000 | 10.5556 | 998.0 | 99.8 |

A linear regression of the peak area ratio versus concentration should yield a correlation coefficient (R²) of >0.99.

Table 2: Example Quality Control (QC) Sample Data

| QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) (n=6) | Standard Deviation | CV (%) | Accuracy (%) |

| Low | 3 | 2.95 | 0.18 | 6.1 | 98.3 |

| Mid | 75 | 78.2 | 3.5 | 4.5 | 104.3 |

| High | 750 | 735.5 | 29.4 | 4.0 | 98.1 |

Acceptance criteria for QC samples are typically within ±15% (±20% for the lower limit of quantification) of the nominal concentration.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of 1-methylimidazole by LC-MS/MS. The protocols outlined in these application notes serve as a comprehensive guide for method development. Researchers should perform in-house validation of the method to ensure it meets the specific requirements of their application and regulatory guidelines.

References

Application Notes: The Role of 1-Methylimidazole-d3 in Advancing Pharmacokinetic Research

Application Notes: The Role of Deuterated Internal Standards in Achieving Robust Metabolic Profiling

Introduction

Metabolic profiling, the large-scale study of small molecules in a biological system, is a powerful tool for understanding complex biochemical processes and discovering biomarkers for disease and drug efficacy.[1] Liquid chromatography-mass spectrometry (LC-MS) is a primary analytical platform in metabolomics due to its high sensitivity and selectivity.[2] However, a significant challenge in LC-MS-based metabolomics is the "matrix effect," where components of the biological sample can interfere with the ionization of target analytes, leading to inaccurate quantification.[2] The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, is the gold standard for mitigating these effects and ensuring high-quality, reproducible data.[2]

Deuterated internal standards are analogues of the target analytes where one or more hydrogen atoms are replaced with deuterium.[3] This mass shift allows the mass spectrometer to distinguish between the endogenous analyte and the internal standard.[3] Because their physicochemical properties are nearly identical to the analytes, they co-elute during chromatography and experience the same matrix effects.[4] By normalizing the analyte signal to the internal standard signal, variations from the matrix effect and other sources can be corrected.[3]

Core Principles and Advantages of Deuterated Standards

The primary advantage of using deuterated internal standards is their ability to closely mimic the behavior of the corresponding analyte throughout the entire analytical workflow, from sample extraction to detection.[5] This mimicry provides several key benefits:

-

Correction for Matrix Effects: Deuterated standards co-elute with the analyte, experiencing the same ion suppression or enhancement from the biological matrix. Calculating the ratio of the analyte signal to the internal standard signal effectively normalizes these variations.[3]

-

Compensation for Sample Loss: During sample preparation steps like protein precipitation and extraction, some analyte loss is often unavoidable. Since the deuterated standard is added at the beginning of this process, it experiences similar losses, allowing for accurate correction.

-

Improved Accuracy and Precision: By accounting for variability in sample preparation and matrix effects, deuterated standards significantly enhance the accuracy and precision of quantitative measurements.[2]

-

Increased Method Robustness: The use of deuterated standards makes analytical methods more resilient to minor variations in experimental conditions, leading to more reliable and reproducible results across different samples and batches.

Data Presentation: Comparative Analysis

The use of deuterated internal standards consistently leads to improved analytical performance compared to methods using non-deuterated (analog) internal standards or no internal standard.

| Performance Metric | No Internal Standard | Non-Deuterated (Analog) IS | Deuterated IS | Reference |

| Accuracy (% Bias) | High Variability | Moderate Variability | Low Variability | [2] |

| Precision (%CV) | > 15% | 5-15% | < 5% | [2] |

| Matrix Effect | Uncorrected | Partially Corrected | Effectively Corrected | [2] |

| Extraction Recovery | Uncorrected | Partially Corrected | Corrected |

Experimental Protocols

Protocol 1: Plasma Metabolite Extraction

This protocol describes a general procedure for the extraction of metabolites from plasma samples using protein precipitation.

Materials:

-

Plasma samples

-

Deuterated internal standard mix (in methanol)

-

Ice-cold methanol

-

Microcentrifuge tubes

-

Centrifuge

Procedure:

-

Thaw plasma samples on ice.[6]

-

In a microcentrifuge tube, add 50 µL of plasma.[6]

-

Add 10 µL of the deuterated internal standard mix to the plasma sample.

-

Add 200 µL of ice-cold methanol for protein precipitation.[7]

-

Vortex the mixture for 1 minute.

-

Incubate on ice for 20 minutes to facilitate protein precipitation.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.[7]

-

Carefully transfer the supernatant to a new tube for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides typical parameters for a targeted metabolic profiling experiment using a triple quadrupole mass spectrometer.

Liquid Chromatography (LC) Parameters:

| Parameter | Value | Reference |

| Column | HILIC (Hydrophilic Interaction Liquid Chromatography) | [8] |

| Mobile Phase A | Water with 0.1% Formic Acid | |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | |

| Gradient | 0-2 min, 95% B; 2-10 min, 95-5% B; 10-12 min, 5% B; 12-15 min, 95% B | [9] |

| Flow Rate | 0.3 mL/min | [9] |

| Injection Volume | 5 µL | |

| Column Temperature | 40°C | [9] |

Mass Spectrometry (MS) Parameters:

| Parameter | Value | Reference |

| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative Switching | |

| Scan Type | Multiple Reaction Monitoring (MRM) | [10] |

| Capillary Voltage | 3.5 kV | |

| Source Temperature | 120°C | |

| Desolvation Temperature | 350°C | |

| Gas Flow | 600 L/hr |

Protocol 3: Data Analysis

This protocol outlines the general workflow for processing data from a targeted metabolomics experiment.[11]

-

Peak Integration: Integrate the chromatographic peaks for each analyte and its corresponding deuterated internal standard using the instrument's software.

-

Response Ratio Calculation: Calculate the peak area ratio of the analyte to its deuterated internal standard.

-

Calibration Curve Generation: Create a calibration curve by plotting the response ratio against the concentration of the standards.

-

Quantification: Determine the concentration of the analytes in the study samples using the calibration curve.

-

Statistical Analysis: Perform statistical analysis to identify significant differences in metabolite concentrations between experimental groups.[11]

Mandatory Visualizations

References

- 1. Metabolomics Workflow: Key Steps from Sample to Insights [arome-science.com]

- 2. benchchem.com [benchchem.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. youtube.com [youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. Untargeted Metabolomics: Extraction of Plasma Metabolites [protocols.io]